molecular formula C26H24N4O2 B1191855 TAS3681

TAS3681

Numéro de catalogue B1191855
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Applications De Recherche Scientifique

TAS3681 in Prostate Cancer Research

TAS3681 has shown significant potential as a new type of androgen receptor (AR) antagonist, especially in the context of prostate cancer. Seki et al. (2018) studied TAS3681's role in inhibiting AR signaling in metastatic castration-resistant prostate cancer, a critical area of concern in contemporary oncology. Their findings revealed that TAS3681 effectively acts against several AR mutations and has an antitumor effect in specific cancer models, highlighting its potential as a targeted therapy for aberrant AR-driven prostate cancer. This is further supported by another study by Minamiguchi et al. (2014), which demonstrated TAS3681’s capability to suppress growth in AR-positive prostate cancer cells, indicating its dependency on AR for efficacy. These findings are crucial, as they point towards TAS3681's potential in circumventing resistance to current and second-generation therapies targeting AR signaling, proposing a new therapeutic strategy in the treatment of castration-resistant prostate cancer (Seki et al., 2018) (Minamiguchi et al., 2014).

Potential in Overcoming Drug Resistance

Another critical aspect of TAS3681’s application is its role in addressing drug resistance, a significant challenge in cancer therapy. Kajiwara et al. (2017) explored how TAS3681 impacts aberrant AR signaling that drives tumor resistance to AR-targeted therapies. Their research indicates that TAS3681 down-regulates both full-length and splice variant AR, suggesting a mechanism through which it could potentially overcome the limitations of current treatments in castration-resistant prostate cancer (Kajiwara et al., 2017).

Biological Characterization and Action Mechanism

The biological characterization of TAS3681, including its mechanism of action, is a crucial area of research. A study by Minamiguchi et al. (2014) provides insights into how TAS3681 does not stimulate AR nuclear translocation and suppresses transactivation in cells, indicative of its pure AR antagonist profile. It also shows effectiveness in suppressing androgen-independent AR transactivation by growth factors and cytokines via AR downregulation activity (Minamiguchi et al., 2014).

Propriétés

Formule moléculaire

C26H24N4O2

SMILES

Unknown

Apparence

Solid powder

Synonymes

TAS3681;  TAS-3681;  TAS 3681.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.